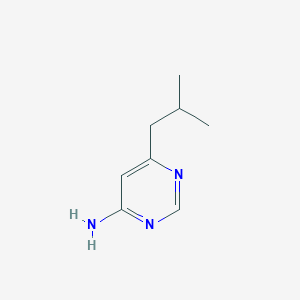

6-(2-Methylpropyl)pyrimidin-4-amine

Description

Properties

CAS No. |

1507812-54-5 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

6-(2-methylpropyl)pyrimidin-4-amine |

InChI |

InChI=1S/C8H13N3/c1-6(2)3-7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3,(H2,9,10,11) |

InChI Key |

ACXDWECTUGZBJR-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC(=NC=N1)N |

Canonical SMILES |

CC(C)CC1=CC(=NC=N1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

The substituent at the 6-position significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Electronic and Pharmacological Effects

- Electron-Donating Groups (EDGs): The amine group at the 4-position acts as an EDG, increasing nucleophilicity. This is critical in compounds like the histamine H4 antagonist (), where hydrogen bonding to the receptor is essential .

Physicochemical Properties

- Lipophilicity: The isobutyl group in this compound contributes to higher logP values compared to ether or polar substituents (e.g., 6-(2-methylpropoxy)pyrimidin-4-amine) .

- Solubility: Oxygen-containing substituents (e.g., isobutoxy) improve aqueous solubility but may require formulation adjustments for bioavailability .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-(2-Methylpropyl)pyrimidin-4-amine generally follows these key steps:

- Construction of the pyrimidine core with appropriate substituents.

- Introduction of the 2-methylpropyl group at the 6-position.

- Installation or preservation of the amino group at the 4-position.

The synthetic routes vary depending on the starting materials and reagents, but typically involve condensation reactions, amidation, and selective halogenation or substitution reactions.

Synthesis of Pyrimidine Core with 2-Methylpropyl Substitution

A relevant synthetic approach involves the preparation of 4,6-dihydroxy-2-methylpyrimidine derivatives, which can be further transformed into the target compound. According to a Chinese patent (CN102399196A), the synthesis of 4,6-dihydroxy-2-methylpyrimidine uses a condensation reaction of sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under controlled temperature conditions, followed by crystallization steps to isolate the product with high yield (~86-87%) and purity.

Key Reaction Conditions and Ratios:

| Reagent | Molar Ratio (mol/mol) | Notes |

|---|---|---|

| Sodium methoxide : Dimethyl malonate | 2.5 – 4.5 : 1 | Added under ice bath, stirring |

| Dimethyl malonate : Acetamidine hydrochloride | 1 : 1 – 2 | Reaction at 18–25 °C for 3–5 hours |

| Methanol volume : Dimethyl malonate mass | 10 – 12 : 1 (ml/g) | Used as solvent, removed by reduced pressure distillation |

Process Summary:

- Sodium methoxide is added to methanol under ice bath conditions.

- Dimethyl malonate and acetamidine hydrochloride are added sequentially.

- The mixture is warmed to 18–25 °C and stirred for 3–5 hours.

- Methanol is removed under reduced pressure.

- Water is added, pH adjusted to 1–2, and crystallization is performed at 0 °C.

- The solid is filtered, washed with ice water and ice methanol, and dried to yield 4,6-dihydroxy-2-methylpyrimidine.

This intermediate can be further functionalized to introduce the 2-methylpropyl group at the 6-position.

Amidation and Functional Group Transformations

A patent (US20040063936A1) describes an efficient industrial method to prepare pyrimidine derivatives related to this compound by amidation reactions without involving Curtius rearrangement, which is advantageous for scale-up synthesis.

- Preparation of 5-amino-6-oxo-1,6-dihydropyrimidin-1-ylacetic acid derivatives.

- Amidation with 2-(2-amino-3-methylbutyryl)-5-tert-butyl-1,3,4-oxadiazole or similar amines.

- Use of condensing agents (e.g., EDC, DCC) or acid halides for amidation.

- Avoidance of deprotection steps to simplify the process.

This method achieves the target compound efficiently in 2-4 steps, suitable for industrial mass production due to fewer reaction steps and avoidance of dilute conditions required in traditional deprotection.

Comparative Data Table of Preparation Methods

Summary and Recommendations

- The most practical and industrially relevant method for synthesizing this compound involves the condensation of sodium methoxide, dimethyl malonate, and amidine derivatives under controlled temperature conditions, followed by amidation reactions to install the 2-methylpropyl substituent.

- Use of triphosgene instead of more toxic reagents (e.g., POCl3, phosgene) enhances safety and environmental compliance.

- The amidation step can be optimized using modern coupling agents to avoid cumbersome deprotection steps, improving overall efficiency.

- Alternative heterocyclic analogues provide useful chemical insights but require further adaptation for target compound synthesis.

This multi-step approach balances yield, environmental safety, and industrial scalability, making it the preferred route for preparing this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-Methylpropyl)pyrimidin-4-amine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

Core Pyrimidine Formation : Start with a 4-chloropyrimidine intermediate, substituting the 6-position with 2-methylpropyl via alkylation using isobutyl bromide under basic conditions (e.g., NaH in DMF) .

Amine Introduction : Introduce the 4-amine group via Buchwald-Hartwig amination or direct ammonolysis under high-pressure conditions.

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is structural characterization of this compound performed?

- Methodological Answer :

- NMR : NMR (DMSO-d6): δ 1.02 (d, 6H, -CH(CH)), δ 2.58 (m, 1H, -CH(CH)), δ 6.34 (s, 1H, pyrimidine H-5), δ 7.89 (s, 2H, -NH) .

- IR : Peaks at ~3350 cm (N-H stretch) and 1600 cm (C=N/C=C stretch) confirm the amine and aromatic pyrimidine ring .

- X-ray Crystallography : Use SHELX software for refinement; space group P2/c with Z = 4 is common for pyrimidines .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Kinase Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM to identify targets.

- Receptor Binding : Test histamine H4 receptor affinity via radioligand displacement (IC determination) .

- Cytotoxicity : Use MTT assays in HEK-293 or HepG2 cells at 1–100 µM to assess acute toxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

- Methodological Answer :

- Modify Substituents : Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups at the 2-position. Compare IC values in receptor binding assays .

- Bioisosteric Replacement : Replace the 2-methylpropyl group with cyclopropyl or morpholinoethyl groups to assess steric/electronic effects on potency .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and activity .

Q. What computational tools are suitable for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with histamine H4 receptors (PDB: 5XI5). Focus on hydrogen bonding with Glu182 and hydrophobic contacts with Leu92 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. How can crystallographic data resolve contradictions in reported biological activity?

- Methodological Answer :

- Crystal Structure Determination : Collect high-resolution (<1.5 Å) data using synchrotron radiation. Refine with SHELXL to identify protonation states or conformational flexibility affecting activity .

- Electron Density Maps : Analyze omitted maps to verify ligand placement and rule out crystallographic artifacts .

Q. What strategies address low solubility in in vitro assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers.

- Prodrug Design : Introduce phosphate or acetyl groups at the 4-amine to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Data Contradiction Analysis

Q. How to reconcile conflicting IC values across studies?

- Methodological Answer :

- Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), temperature (25°C vs. 37°C), and ATP concentrations (1 mM vs. 10 µM) .

- Impurity Profiling : Analyze batches via LC-MS to rule out contaminants (e.g., unreacted 4-chloro precursor) .

- Orthogonal Assays : Validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.